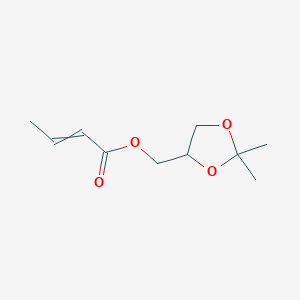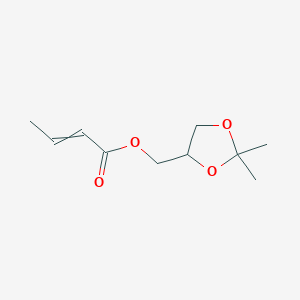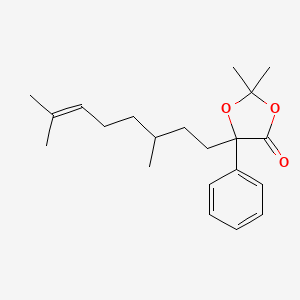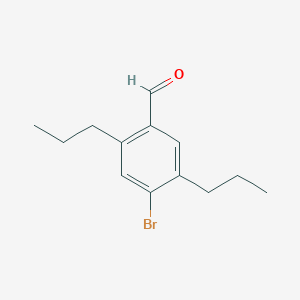
Benzaldehyde, 4-bromo-2,5-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-bromo-2,5-dipropyl- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and two propyl groups at the 2 and 5 positions, along with an aldehyde functional group at the 1 position. The molecular formula of this compound is C13H17BrO, and it is known for its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-bromo-2,5-dipropyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dipropylbenzaldehyde using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 4-position.
Another approach involves the use of Grignard reagents. In this method, 2,5-dipropylbenzaldehyde is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with bromine to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of Benzaldehyde, 4-bromo-2,5-dipropyl- often involves large-scale bromination reactions. The process typically includes the use of bromine or bromine-containing compounds as the brominating agent, along with appropriate catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-bromo-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-bromo-2,5-dipropylbenzoic acid.
Reduction: 4-bromo-2,5-dipropylbenzyl alcohol.
Substitution: 4-substituted-2,5-dipropylbenzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 4-bromo-2,5-dipropyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of Benzaldehyde, 4-bromo-2,5-dipropyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the propyl groups, resulting in different reactivity and properties.
2,5-Dipropylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and applications.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of propyl groups, leading to different electronic and steric effects.
Uniqueness
Benzaldehyde, 4-bromo-2,5-dipropyl- is unique due to the presence of both bromine and propyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
782236-42-4 |
|---|---|
分子式 |
C13H17BrO |
分子量 |
269.18 g/mol |
IUPAC名 |
4-bromo-2,5-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H17BrO/c1-3-5-10-8-13(14)11(6-4-2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
InChIキー |
MLGJKXOPEWHAML-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1Br)CCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



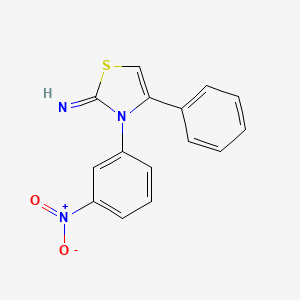

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
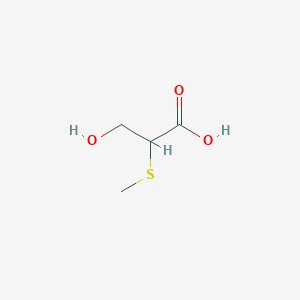
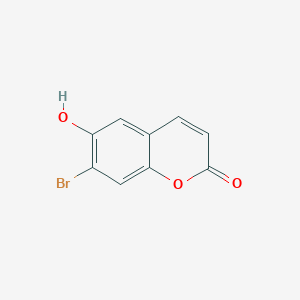

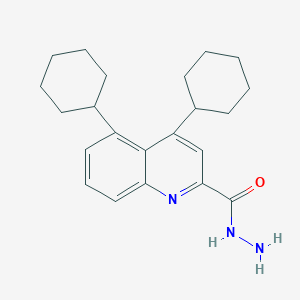

![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
